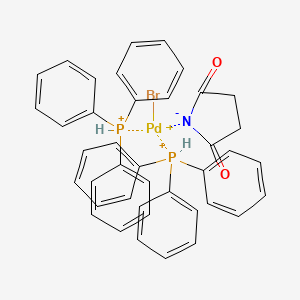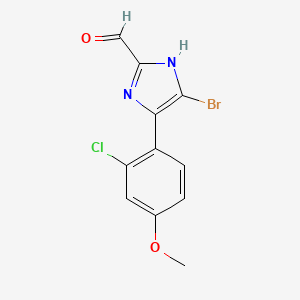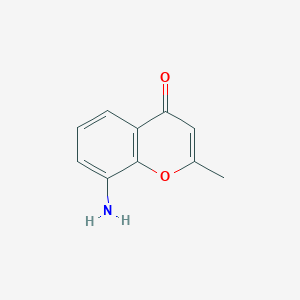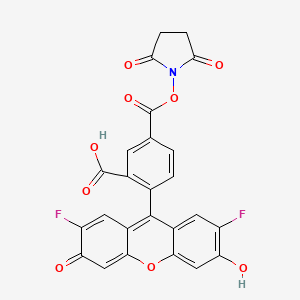
Bromobis(triphenylphosphine)(N-succinimide)palladium(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromobis(triphenylphosphine)(N-succinimide)palladium(II): is a palladium complex that has gained significant attention in the field of organometallic chemistry. This compound is known for its role as a catalyst in various cross-coupling reactions, particularly the Stille and Suzuki-Miyaura coupling reactions . The presence of triphenylphosphine and N-succinimide ligands enhances its stability and reactivity, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromobis(triphenylphosphine)(N-succinimide)palladium(II) can be synthesized through the reaction of palladium(II) bromide with triphenylphosphine and N-succinimide. The reaction typically involves dissolving palladium(II) bromide in a suitable solvent, such as dichloromethane, followed by the addition of triphenylphosphine and N-succinimide. The mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods: While specific industrial production methods for Bromobis(triphenylphosphine)(N-succinimide)palladium(II) are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of reagents. The use of automated reactors and continuous flow systems can further enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Bromobis(triphenylphosphine)(N-succinimide)palladium(II) primarily undergoes substitution reactions, where it acts as a catalyst in cross-coupling reactions. These reactions include the Stille, Suzuki-Miyaura, Heck, and Sonogashira coupling reactions .
Common Reagents and Conditions:
Stille Coupling: Typically involves organotin reagents and aryl halides in the presence of a base.
Suzuki-Miyaura Coupling: Utilizes boronic acids and aryl halides with a base such as potassium carbonate.
Heck Reaction: Involves alkenes and aryl halides with a base like triethylamine.
Sonogashira Coupling: Uses terminal alkynes and aryl halides with a copper co-catalyst and a base
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Bromobis(triphenylphosphine)(N-succinimide)palladium(II) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Bromobis(triphenylphosphine)(N-succinimide)palladium(II) exerts its catalytic effects involves several key steps:
Oxidative Addition: The palladium(II) center undergoes oxidative addition with an aryl halide, forming a palladium(IV) intermediate.
Transmetalation: The intermediate reacts with an organometallic reagent (e.g., organotin or boronic acid) to form a new palladium complex.
Reductive Elimination: The final step involves reductive elimination, where the desired biaryl product is formed, and the palladium(II) catalyst is regenerated
Comparación Con Compuestos Similares
- Palladium(II) acetate
- Palladium(II) chloride
- Dichlorobis(triphenylphosphine)palladium(II)
- Tetrakis(triphenylphosphine)palladium(0)
Uniqueness: Bromobis(triphenylphosphine)(N-succinimide)palladium(II) stands out due to its enhanced stability and reactivity, which are attributed to the presence of both triphenylphosphine and N-succinimide ligands. These ligands not only stabilize the palladium center but also facilitate efficient catalytic cycles in cross-coupling reactions .
Propiedades
Fórmula molecular |
C40H36BrNO2P2Pd+2 |
|---|---|
Peso molecular |
811.0 g/mol |
Nombre IUPAC |
bromopalladium(1+);pyrrolidin-1-ide-2,5-dione;triphenylphosphanium |
InChI |
InChI=1S/2C18H15P.C4H5NO2.BrH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;6-3-1-2-4(7)5-3;;/h2*1-15H;1-2H2,(H,5,6,7);1H;/q;;;;+2 |
Clave InChI |
KYQYWUJRFOCJEW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)[N-]C1=O.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Br[Pd+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-Aminoethyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13707205.png)








![O-[(3-Bromo-4-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13707260.png)


